Product packaging for 1-Phenyl-1H-2-benzopyran(Cat. No.:CAS No. 130089-40-6)

1-Phenyl-1H-2-benzopyran

Cat. No.: B11895061
CAS No.: 130089-40-6
M. Wt: 208.25 g/mol
InChI Key: YSGUYPWSRXPJHB-UHFFFAOYSA-N
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Description

Historical Context and Nomenclature of 1H-2-Benzopyran Scaffolds

Benzopyran derivatives, characterized by the fusion of a benzene (B151609) and a pyran ring, are a ubiquitous class of compounds found extensively in nature and synthetic chemistry. chemrxiv.org The nomenclature of these scaffolds, such as 1H-2-benzopyran, precisely defines the arrangement of the fused rings and the position of the heteroatom and saturation. The term "benzopyran" itself indicates the fusion of a benzene ring with a pyran ring. chemrxiv.org The numerical designation "2" in "2-benzopyran" specifies the position of the oxygen atom in the pyran ring relative to the fusion with the benzene ring. The "1H" denotes that the position 1 of the pyran ring bears a hydrogen atom, indicating a specific tautomeric form or a point of substitution.

Historically, the study of benzopyrans, also known as chromenes, has been propelled by their presence in a vast number of natural products, including alkaloids, tocopherols, flavonoids, and anthocyanins. These naturally occurring compounds have served as inspiration for synthetic chemists to explore the diverse chemical space of benzopyran derivatives. Isocoumarins, or 1H-2-benzopyran-1-ones, and their dihydro derivatives are a notable class of natural products that often originate as microbial metabolites and exhibit interesting biological properties. researchgate.net The systematic exploration of benzopyran chemistry has led to the development of various synthetic methodologies, enabling the creation of a multitude of derivatives with tailored properties. chemrxiv.org

Significance of Phenyl-Substituted Benzopyrans in Advanced Organic and Medicinal Chemistry

The introduction of a phenyl group into the benzopyran scaffold, particularly at the 1-position to form 1-Phenyl-1H-2-benzopyran, significantly influences the molecule's chemical and biological properties. This substitution can enhance the compound's lipophilicity, potentially facilitating its passage through biological membranes. chemrxiv.org Phenyl-substituted benzopyrans are recognized as privileged structures in medicinal chemistry because they are found in a range of biologically active compounds. semanticscholar.org

The phenyl ring offers a site for further functionalization, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize interactions with biological targets. semanticscholar.org Research has demonstrated that the presence and substitution pattern of the phenyl ring can be crucial for the biological activity of benzopyran derivatives. semanticscholar.orghilarispublisher.com For instance, the incorporation of a substituted phenyl ring at the C-3 position of the coumarin (B35378) ring (a type of benzopyran) has been shown to significantly increase its biological activities. hilarispublisher.com Phenyl-substituted benzopyrans have been investigated for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. semanticscholar.orgontosight.ai

Structural Isomerism and Stereochemical Considerations in this compound Research

The structure of this compound allows for various forms of isomerism, which are critical considerations in its synthesis and biological evaluation.

Positional Isomerism: The phenyl group can be attached to different positions on the benzopyran skeleton, leading to a variety of positional isomers with distinct properties. For example, the phenyl group could be at the 2, 3, or 4-position of the pyran ring, or on the benzene ring.

Stereoisomerism: The carbon at the 1-position of this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers (R and S forms). The specific spatial arrangement of the phenyl group and other substituents can significantly impact the molecule's interaction with chiral biological targets like enzymes and receptors. cymitquimica.com This stereochemistry is often denoted with prefixes such as (1R,3S)- in related dihydro-1H-2-benzopyran structures, highlighting the importance of controlling the three-dimensional arrangement of atoms. cymitquimica.com The synthesis of specific stereoisomers often requires stereoselective synthetic methods. tandfonline.com Furthermore, the presence of double bonds in the pyran ring can lead to geometric isomerism (cis/trans), as seen in related dihydro-1-methyl-1H-2-benzopyran derivatives. ontosight.ai

The stereochemistry of related 3,4-disubstituted dihydroisocoumarins has been a subject of study, indicating the importance of understanding the three-dimensional structure of these molecules for their potential biological activity. tandfonline.com X-ray crystallography is a powerful tool used to confirm the absolute configuration and conformation of these molecules. organic-chemistry.orgrsc.org

Current State of Academic Research on this compound and Related Architectures

Current research on this compound and its analogs is vibrant and multifaceted, driven by the potential to discover novel therapeutic agents and functional materials. Academic and industrial researchers are actively exploring new synthetic routes to access these compounds with greater efficiency and stereocontrol. organic-chemistry.org

A significant focus of contemporary research is the synthesis and biological evaluation of novel derivatives. For example, studies have explored the synthesis of 3,4-disubstituted 2H-benzopyrans through electrophilic cyclization, a method that allows for the introduction of various functional groups. organic-chemistry.org Researchers are also designing and synthesizing hybrid molecules that combine the benzopyran scaffold with other pharmacologically important moieties to create compounds with enhanced or novel biological activities. mdpi.com

The exploration of the biological activities of phenyl-substituted benzopyrans continues to be a major research area. Investigations into their potential as anticancer, antimicrobial, and anti-inflammatory agents are ongoing. mdpi.comnih.gov For instance, certain 7-(2-substituted phenylthiazolidinyl)-benzopyran-2-one derivatives have shown promising antibacterial and antifungal activity. nih.gov The development of benzopyran-based inhibitors for specific biological pathways, such as the hypoxia-inducible factor-1 (HIF-1) pathway, is also an active area of investigation. tandfonline.com

The table below summarizes some key research findings on phenyl-substituted benzopyrans:

Research FocusKey FindingsReference(s)
Synthesis Development of electrophilic cyclization methods for 3,4-disubstituted 2H-benzopyrans. organic-chemistry.org
Synthesis Synthesis of bis-(1H-2-benzopyran-1-one) derivatives with promising antimicrobial and analgesic activities. ias.ac.in
Medicinal Chemistry Phenyl-substituted benzopyrans exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. semanticscholar.org
Medicinal Chemistry Incorporation of a substituted phenyl ring at the C-3 position of coumarins enhances biological activity. hilarispublisher.com
Stereochemistry The stereochemistry of 3,4-disubstituted dihydroisocoumarins is crucial for their biological activity. tandfonline.com
Biological Activity Certain 7-(2-substituted phenylthiazolidinyl)-benzopyran-2-one derivatives show good antibacterial and antifungal activity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O B11895061 1-Phenyl-1H-2-benzopyran CAS No. 130089-40-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130089-40-6

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

1-phenyl-1H-isochromene

InChI

InChI=1S/C15H12O/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-11,15H

InChI Key

YSGUYPWSRXPJHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C=CO2

Origin of Product

United States

Synthetic Methodologies for 1 Phenyl 1h 2 Benzopyran and Its Analogues

Direct Synthesis Strategies for the 1-Phenyl-1H-2-benzopyran Core

Direct synthesis methods aim to construct the isochromene ring with the C1-phenyl substituent already incorporated or installed during the key ring-forming step. A notable example is a palladium-catalyzed tandem reaction where a ketone arylation is followed by an intramolecular cyclization. This process reacts a ketone with a substrate like tert-butyldimethyl(3-(2-bromophenyl)allyloxy)silane, leading to the formation of a 1-vinyl-1H-isochromene derivative. acs.org The success of this tandem reaction is highly dependent on the choice of a lithium diamide (B1670390) base and a tert-butyldimethylsilyl protecting group, which provides the necessary reactivity to facilitate the allylic substitution after the initial aryl coupling. acs.org Through careful selection of the phosphine (B1218219) ligand and solvent, chemists can selectively isolate either the final cyclized isochromene product or the non-cyclized intermediate. acs.org

Ring-Closure Reactions for 1H-2-Benzopyran Skeleton Formation

Ring-closure reactions are fundamental to forming the 1H-2-benzopyran skeleton. These can be classified by the nature of the bond-forming events, including annulation reactions that build the pyran ring onto an existing arene and intramolecular cyclizations of a single acyclic precursor.

Annulation involves the construction of the pyran ring onto a pre-existing benzene (B151609) framework. This is a powerful approach that encompasses various bond-forming strategies.

A key strategy for annulation involves the concurrent or sequential formation of one oxygen-carbon (O-C) bond and one carbon-carbon (C-C) bond. A prominent example is the palladium-catalyzed domino reaction between ortho-bromo tertiary benzylic alcohols and internal acetylenes. swisscovery.org This process effectively forms both the crucial C-C and C-O bonds to construct the isochromene ring and is notable for its feasibility in water as a solvent. swisscovery.orgrsc.org

Rhodium catalysis has also been employed in analogous syntheses for related sulfur-containing heterocycles (isothiochromenes), where sulfur-directed C-H bond activation and tandem cyclization with alkynes lead to regioselective C-C and C-S bond formation. rsc.org This highlights a broader principle of transition-metal-catalyzed C-H activation and annulation for heterocycle synthesis. Furthermore, methods for the synthesis of isocoumarins (1H-2-benzopyran-1-ones), which are close relatives and potential precursors, often involve palladium-catalyzed carbonylative cyclization of 2-bromobenzyl ketones. thieme-connect.de This reaction builds the heterocyclic ring through the formation of the 1-2 (O-C) and 1-8a (C-C) bonds. thieme-connect.de

Cyclocondensation reactions assemble the benzopyran ring by joining two or more molecules with the elimination of a small molecule like water. One-pot, three-component cyclocondensation provides an efficient route to benzopyran derivatives. For instance, the reaction of a pyrazole-4-carbaldehyde, malononitrile, and dimedone in the presence of a piperidine (B6355638) catalyst yields 4H-benzopyran structures. semanticscholar.org The mechanism proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration. semanticscholar.org

A classic approach for the synthesis of the related isocoumarin (B1212949) skeleton involves the decarboxylative cyclocondensation of (2-carboxymethyl)benzoic acids (homophthalic acids) with esters like propanoates or acrylates at elevated temperatures. thieme-connect.de This method has been applied in the total synthesis of natural 1H-2-benzopyran-1-ones. thieme-connect.de

Transition metals are powerful catalysts for constructing the 1H-2-benzopyran ring system, enabling a variety of cyclization reactions with high efficiency and selectivity. Palladium, copper, gold, and rhodium have all been successfully employed.

Palladium: Palladium catalysis is widely used for isochromene synthesis. One elegant method is the carbonylative cyclization of 2-bromobenzyl ketones, using surrogates like phenyl formate (B1220265) or tert-butyl isocyanide in place of toxic carbon monoxide gas. thieme-connect.de Another significant palladium-catalyzed route is the domino reaction of ortho-bromo tertiary benzylic alcohols with acetylenes, which forms both a C-C and a C-O bond in a single process. swisscovery.orgrsc.org

Copper: Copper catalysis has been utilized to achieve the enantioselective synthesis of isochromene derivatives. A chiral copper(II) phosphate (B84403) complex can catalyze a sequence of intramolecular cyclization and asymmetric transfer hydrogenation starting from o-alkynylacetophenones. nih.gov This method provides access to optically active benzopyran structures.

Gold and Silver: Gold catalysts, such as [AuCl₂(Pic)], are highly effective in domino cycloisomerization/reduction reactions of ortho-alkynylbenzaldehydes to furnish 1H-isochromenes. organic-chemistry.orgacs.org Similarly, silver(I) complexes catalyze the regioselective domino addition/cycloisomerization of 2-alkynylbenzaldehydes with alcohols to produce 1-alkoxyisochromenes under mild conditions. acs.org

Rhodium: Rhodium(III) catalysis enables the synthesis of isocoumarins through redox-neutral C-H activation, where an O-benzoylhydroxylamine reacts with an internal alkyne. thieme-connect.de Cascade reactions initiated by rhodium-catalyzed C-H activation of aryl enaminones with vinyl-1,3-dioxolan-2-one have also been developed to build complex benzoisochromene structures. acs.org

Table 1: Overview of Metal-Catalyzed Cyclizations for 1H-2-Benzopyran and Analogue Synthesis
Metal CatalystReaction TypeTypical SubstratesReference
Palladium (Pd)Carbonylative Cyclization2-Bromobenzyl ketones thieme-connect.de
Palladium (Pd)Domino C-C/C-O Formationo-Bromo tertiary benzylic alcohols + Alkynes swisscovery.orgrsc.org
Copper (Cu)Enantioselective Intramolecular Cyclizationo-Alkynylacetophenones nih.gov
Gold (Au)Domino Cycloisomerization/Reductiono-Alkynylbenzaldehydes organic-chemistry.orgacs.org
Silver (Ag)Domino Addition/Cycloisomerizationo-Alkynylbenzaldehydes + Alcohols acs.org
Rhodium (Rh)C-H Activation/AnnulationO-Benzoylhydroxylamines + Alkynes thieme-connect.de

Intramolecular cyclizations involve a precursor molecule that already contains the majority of the atoms needed for the final heterocyclic ring. The key step is the ring-forming reaction within that single molecule.

A widely used and mild method is the iodocyclization of 2-(1-alkynyl)benzylic alcohols. nih.govresearchgate.net This reaction typically uses iodine (I₂) and a mild base like sodium bicarbonate. The reaction proceeds through electrophilic activation of the alkyne by an iodonium (B1229267) ion (I⁺), followed by a nucleophilic attack from the benzylic hydroxyl group. nih.gov This process generally favors a 6-endo-dig cyclization pathway to produce the six-membered 1H-2-benzopyran ring over the five-membered dihydroisobenzofuran alternative. nih.gov Research has shown that electron-donating groups on a phenyl ring attached to the alkyne promote the formation of the isochromene product. nih.gov

Table 2: Iodocyclization of 2-(2-Phenylethynyl)benzyl Alcohol Derivatives for Isochromene Synthesis nih.gov
SubstrateConditionsIsochromene ProductYield
2-(2-Phenylethynyl)benzyl alcoholI₂, NaHCO₃, CH₃CN, 25°C, 15h3-Iodo-1-phenyl-1H-isochromene65%
2-(2-(p-Tolyl)ethynyl)benzyl alcoholI₂, NaHCO₃, CH₃CN, 25°C, 15h3-Iodo-1-(p-tolyl)-1H-isochromene75%
2-(2-(4-Methoxyphenyl)ethynyl)benzyl alcoholI₂, NaHCO₃, CH₃CN, 25°C, 15h3-Iodo-1-(4-methoxyphenyl)-1H-isochromene78%

Other notable intramolecular strategies include the Brønsted acid-catalyzed Pinacol rearrangement/cyclization of specific triol derivatives to yield 4-aryl-1H-isochromenes. cri.or.thresearchgate.net Furthermore, specialized analogues can be created, such as 3-fluorinated isochromenes, which are synthesized via the intramolecular cyclization of o-substituted β,β-difluorostyrenes under basic conditions. oup.com

Cyclocondensation Approaches

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecular architectures, including this compound derivatives. researchgate.netnih.gov These reactions, in which three or more reactants combine in a single step to form a product that incorporates a substantial portion of all the starting materials, offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes. researchgate.netnih.gov

A prevalent MCR strategy for synthesizing benzopyran analogues involves the condensation of an aldehyde, an active methylene (B1212753) compound, and a phenol (B47542) or its derivative. mdpi.com For instance, the reaction of an aromatic aldehyde, malononitrile, and a substituted phenol can yield various 2-amino-4-phenyl-4H-benzopyran derivatives. rasayanjournal.co.inajgreenchem.com The choice of catalyst and reaction conditions plays a crucial role in the efficiency and outcome of these reactions. Organocatalysts like L-proline and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been successfully employed to promote these transformations. rasayanjournal.co.inresearchgate.net

The mechanism of these MCRs often begins with a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the phenol derivative and subsequent intramolecular cyclization to form the benzopyran ring. mdpi.comrasayanjournal.co.in The versatility of MCRs allows for the generation of diverse libraries of benzopyran derivatives by simply varying the starting components. nih.gov

Reactant 1Reactant 2Reactant 3CatalystProductRef.
Benzaldehyde (B42025)MalononitrileResorcinolDABCO2-Amino-7-hydroxy-4-phenyl-4H-1-benzopyran-3-carbonitrile rasayanjournal.co.in
Aromatic AldehydesMalononitrile5,5-dimethylcyclohexane-1,3-dioneCoconut Seed Coat Ash (CSCA)2-Amino-4H-benzopyran derivatives ajgreenchem.com
4-Hydroxycoumarin (B602359)Substituted Aldehydes2-MercaptobenzoxazoleL-proline3-{(1,3-benzoxazol-2-yl)sulfanylmethyl}-4-hydroxy-2H-1-benzopyran-2-one derivatives researchgate.net
Aromatic AldehydesDimedoneMalononitrileDBUTetrahydro benzo[b]pyran derivatives researchgate.net

Functionalization and Derivatization of Pre-existing Benzopyran Systems

The modification of pre-existing benzopyran scaffolds provides a direct route to novel analogues with potentially enhanced or altered biological activities. This approach allows for the introduction of various functional groups at different positions of the benzopyran ring system.

One common strategy involves the O-alkylation of hydroxylated benzopyran derivatives. For example, 2-amino-7-hydroxy-4-phenyl-4H-1-benzopyran-3-carbonitrile can be O-alkylated using reagents like 1-(2-chloroethyl)piperidine (B1294334) hydrochloride in the presence of a base such as potassium carbonate. rasayanjournal.co.in This reaction introduces a flexible side chain that can influence the compound's pharmacological properties.

Further derivatization can be achieved by reacting the functionalized benzopyrans with other reagents. For instance, the product from the O-alkylation can be further reacted with thiourea (B124793) in the presence of sodium ethoxide to yield substituted 4H-Chromeno[2,3-d]pyrimidin-2-thione compounds. rasayanjournal.co.in These subsequent transformations highlight the utility of the benzopyran core as a versatile platform for creating a diverse range of heterocyclic compounds.

Green Chemistry and Sustainable Synthesis Protocols for Benzopyran Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzopyran derivatives, aiming to develop more environmentally benign and sustainable methods. mdpi.com These approaches focus on the use of non-toxic solvents (preferably water), reusable catalysts, and energy-efficient reaction conditions. frontiersin.org

A notable example is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst in aqueous media for the synthesis of 2-amino-7-hydroxy-4-phenyl-4H-1-benzopyran-3-carbonitriles. rasayanjournal.co.in This method offers high yields, a short reaction time, and an easy work-up procedure, making it an eco-friendly alternative to traditional synthetic routes. rasayanjournal.co.in Another green approach utilizes coconut seed coat ash (CSCA) as a cost-effective and renewable catalyst for the synthesis of 2-amino-4H-benzopyran derivatives in a solvent-free environment or in water. ajgreenchem.comajgreenchem.com The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous ethanol (B145695) at room temperature also provides an efficient and environmentally friendly route to tetrahydro benzo[b]pyran derivatives. researchgate.net

The development of these green protocols not only minimizes the environmental impact of chemical synthesis but also often leads to improved efficiency and cost-effectiveness. mdpi.com

CatalystSolventKey Green AspectProductRef.
DABCOWater/EthanolAqueous media, organocatalyst2-Amino-7-hydroxy-4-phenyl-4H-1-benzopyran-3-carbonitriles rasayanjournal.co.in
Coconut Seed Coat Ash (CSCA)Water or Solvent-freeRenewable, inexpensive catalyst2-Amino-4H-benzopyran derivatives ajgreenchem.comajgreenchem.com
DBUAqueous ethanolRoom temperature, green solventTetrahydro benzo[b]pyran derivatives researchgate.net

Stereoselective and Regioselective Synthesis of this compound Scaffolds

The control of stereochemistry and regiochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules where specific isomers often exhibit desired therapeutic effects. The synthesis of this compound scaffolds has seen significant advancements in achieving high levels of stereoselectivity and regioselectivity.

One approach to stereoselective synthesis involves the use of chiral catalysts or auxiliaries. For instance, the reduction of 1-phenyl-1,2-propanedione (B147261) using baker's yeast can afford (1R, 2S)-1-phenyl-1,2-propanediol with high chemical and optical yield, which can serve as a chiral precursor for more complex structures. jst.go.jp

Regioselective reactions are crucial when multiple reactive sites are present in a molecule. In the synthesis of functionalized benzopyrans, the choice of catalyst and reaction conditions can direct the reaction to a specific position. For example, in the ring-opening of certain epoxy-aminocyclopentanes, the substituent on the nitrogen atom and the Lewis acid catalyst can influence whether the nucleophile attacks the C1 or C2 position of the epoxide. beilstein-journals.org Furthermore, intramolecular cycloaddition reactions of o-quinonemethides, generated from salicylaldehydes and unsaturated alcohols, can provide pyranobenzopyran skeletons with a trans-fused B/C ring in good yields. acs.org The development of methods for the regio- and stereoselective dihalogenation of alkynes also provides valuable building blocks for the synthesis of complex molecules, including those with a this compound core. nih.gov

Total Synthesis Approaches for Complex this compound-Based Natural Product Analogues

The total synthesis of natural products and their analogues containing the this compound core is a testament to the power of modern synthetic organic chemistry. These complex undertakings often require the development of novel synthetic strategies and the application of a wide range of chemical transformations.

A key challenge in the total synthesis of these molecules is the construction of the core benzopyran ring system with the correct substitution pattern and stereochemistry. One strategy involves the use of C-glycosides as chiral synthons to build the benzopyran framework stereoselectively. researchgate.net For example, the total synthesis of isoflavone (B191592) C-glycosides has been achieved through a deoxybenzoin (B349326) pathway. researchgate.net

Natural products often serve as inspiration for the design and synthesis of new therapeutic agents. nih.gov For instance, selagintamarlin A, a natural product featuring a 1H-2-benzopyran core, was isolated from Selaginella tamariscina. acs.orgacs.org The elucidation of its structure and a postulated biosynthetic pathway can guide the total synthesis of this and related analogues. acs.org The synthesis of such complex molecules not only provides access to potentially valuable compounds for biological evaluation but also drives the development of new synthetic methodologies. mdpi.com

Natural Product Analogue/TargetKey Synthetic StrategyPrecursorsRef.
Isoflavone C-glycosidesDeoxybenzoin pathwayC-glycosides researchgate.net
Selagintamarlin A (postulated)Biomimetic approach from a known analogueSelaginellin (B3030669) O acs.org
3-Phenyl-1H-isochromen-1-onesRational design based on natural product scaffoldsNot specified nih.gov

Reaction Pathways and Mechanistic Studies of 1 Phenyl 1h 2 Benzopyran Derivatives

Nucleophilic Reactivity of the 1H-2-Benzopyran Core

The reactivity of the 1H-2-benzopyran core towards nucleophiles is largely dictated by the electrophilicity of the pyran ring, which can be significantly enhanced by activation, often through the formation of 2-benzopyrylium salts. These cationic intermediates are highly susceptible to nucleophilic attack.

Nucleophilic addition to the 2-benzopyrylium cation can principally occur at two positions: C1 and C3. The preferred site of attack is dependent on the nature of the nucleophile. For instance, the reaction of 1,3-disubstituted 2-benzopyrylium salts with primary amines such as aniline (B41778) or methylamine (B109427) results in nucleophilic attack at the C1 position, leading to a ring-opening and subsequent recyclization to form isoquinolinium salts. thieme-connect.de In contrast, when more sterically hindered secondary amines like dimethylamine (B145610), morpholine, or piperidine (B6355638) are used as nucleophiles, the initial attack occurs at the C3 position, which, following a cascade of reactions, yields β-dialkylaminonaphthalenes. thieme-connect.de

Intramolecular nucleophilic additions are also a key strategy for the synthesis of related saturated systems like isochromanes (3,4-dihydro-1H-2-benzopyrans). Styrenes bearing a tethered nucleophilic oxygen atom at the ortho position can undergo intramolecular nucleophilic addition to the double bond under basic conditions to furnish the isochromane skeleton. sci-hub.box This highlights the inherent reactivity of the core structure's vinyl ether-like system towards nucleophiles.

Furthermore, the formation of the 1H-2-benzopyran-1-one (isocoumarin) ring itself often relies on an intramolecular nucleophilic attack. In a three-component condensation to form 3-amino-4-(arylamino)-1H-isochromen-1-ones, a key mechanistic step involves the cyclization through the nucleophilic attack of an ortho-carboxylate group at a nitrile carbon. researchgate.net

The table below summarizes the observed regioselectivity in the reaction of 2-benzopyrylium salts with different nucleophiles.

NucleophilePosition of AttackFinal Product Type
AnilineC1Isoquinolinium Salt
MethylamineC1Isoquinolinium Salt
DimethylamineC3β-Dialkylaminonaphthalene
MorpholineC3β-Dialkylaminonaphthalene
PiperidineC3β-Dialkylaminonaphthalene

Ene-Type Reactions and Acyl Group Transfer Mechanisms

The 1H-2-benzopyran scaffold, particularly when appropriately substituted, can participate in ene-type reactions, which involve the transfer of an acyl group. Research has shown that N-substituted 3-amino-1H-2-benzopyran-1-ones are particularly effective substrates for these transformations. rsc.org

These compounds react with a variety of enophiles, including aromatic aldehydes, cyclohexanone, and diphenylketene. The reaction with aromatic aldehydes, for example, proceeds to yield geometrically isomeric 3,4-dihydro-1H-2-benzopyran-1-ones. Mechanistically, this transformation constitutes an ene reaction wherein an acyl group is transferred from the nitrogen atom of the amino-benzopyranone to the incoming aldehyde. rsc.org The reaction is not limited to carbonyl compounds; imines also serve as effective enophiles, leading to the formation of dihydroisoquinolones. Similarly, reaction with phenyl isocyanate yields a tetrahydroisoquinolinedione derivative. rsc.org

The general mechanism for these reactions can be viewed as a pericyclic process where the exocyclic double bond of the enamine tautomer of the 3-amino-1H-2-benzopyran-1-one acts as the ene component. The reaction with an aldehyde (the enophile) proceeds through a six-membered transition state, resulting in the formation of a new C-C bond and the transfer of the acyl group.

A summary of adducts formed from the ene-type reaction of 3-morpholino-1H-2-benzopyran-1-one is presented below.

EnophileResulting Product Class
Aromatic AldehydesDihydro-1H-2-benzopyran-1-ones
CyclohexanoneDihydrobenzopyranones
DiphenylketeneDihydrobenzopyranones
IminesDihydroisoquinolones
Phenyl IsocyanateTetrahydroisoquinolinedione
NitrosobenzeneAdduct (19)
Carbon DisulfideAdduct (25)
Dimethyl AcetylenedicarboxylateNaphthol derivative (26)

Table based on findings from reference rsc.org.

The concept of acyl group transfer is a fundamental process in organic chemistry, often proceeding through mechanisms like the Baker-Venkataraman rearrangement, which involves an O→C acyl migration to form 1,3-dicarbonyl compounds. uclan.ac.uk While distinct from the ene-reactions described above, it underscores the importance of acyl migration pathways in heterocyclic synthesis. These transfers can be catalyzed by acids or bases, typically involving acyl-oxygen cleavage. mdpi.com

Cycloaddition Reactions and Their Regio/Stereoselectivity

The unsaturated nature of the pyran ring in 1-phenyl-1H-2-benzopyran derivatives allows them to participate in cycloaddition reactions, which are powerful tools for constructing complex cyclic systems with high regio- and stereoselectivity. numberanalytics.com These reactions are a type of pericyclic reaction, characterized by a concerted mechanism and a cyclic transition state. numberanalytics.com

While specific cycloaddition studies on this compound are not extensively detailed, the reactivity of related benzopyran systems provides significant insight. For instance, 2-(2-dimethylaminovinyl)-1-benzopyran-4-ones, which possess an extended diene system, undergo [4+2] cycloadditions (Diels-Alder reactions) with dienophiles like N-phenylmaleimide. sci-hub.box These reactions typically proceed through an initial cycloaddition followed by the elimination of dimethylamine and subsequent dehydrogenation to yield xanthenone derivatives. The regioselectivity is guided by the electronic properties of the diene and dienophile, as explained by frontier molecular orbital (FMO) theory. numberanalytics.com

In addition to [4+2] cycloadditions, the benzopyran core can be involved in [3+2] dipolar cycloadditions. These reactions involve a three-atom, four-electron dipole reacting with a two-electron dipolarophile to form a five-membered ring. numberanalytics.com For example, in situ generated nitrile oxides can react with the double bond of a pyranone system in a 1,3-dipolar cycloaddition to furnish isoxazoline-fused heterocycles. sphinxsai.com The regio- and stereoselectivity of these reactions are also influenced by FMO interactions and can be predicted using computational models. researchgate.net

The key factors influencing the outcome of cycloaddition reactions are summarized below:

FactorInfluence on Cycloaddition
Substituents Electronic nature (electron-donating/withdrawing) and steric bulk affect reaction rate and selectivity. numberanalytics.com
Orbital Symmetry The reaction must follow the Woodward-Hoffmann rules for concerted pericyclic reactions. numberanalytics.com
Reaction Conditions Solvent and temperature can influence the kinetic vs. thermodynamic product distribution.
Catalysis Lewis acids can be used to lower the LUMO energy of the dienophile, accelerating the reaction and enhancing selectivity. nih.gov

Transition Metal-Catalyzed Transformations (e.g., Carbonylative Cyclization, Ullmann-Type Coupling)

Transition metal catalysis offers highly efficient and elegant routes for the synthesis and functionalization of the this compound-1-one (isocoumarin) skeleton.

Carbonylative Cyclization: Palladium-catalyzed carbonylative cyclization is a prominent method for constructing the isocoumarin (B1212949) ring system. This reaction typically involves the cyclization of 2-halobenzyl ketones. To circumvent the use of toxic, high-pressure carbon monoxide gas, CO surrogates like phenyl formate (B1220265) or tert-butyl isocyanide are often employed. thieme-connect.dethieme-connect.de For example, 2-(2-bromophenyl)-1-(4-tolyl)ethan-1-one can be converted to 3-(4-tolyl)-1H-2-benzopyran-1-one in high yield using phenyl formate as the carbonyl source in the presence of a palladium catalyst and a phosphine (B1218219) ligand. thieme-connect.de The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by CO insertion, intramolecular cyclization, and reductive elimination.

Ullmann-Type Coupling: Copper- and palladium-catalyzed cross-coupling reactions are also pivotal. The Suzuki-Miyaura coupling provides a direct method for introducing the C3-phenyl group. For instance, 3-bromo-1H-2-benzopyran-1-one can be coupled with 4-methylphenylboronic acid under palladium catalysis to yield 3-(4-methylphenyl)-1H-2-benzopyran-1-one. vulcanchem.com

Furthermore, an intramolecular Ullmann-type C-arylation represents a powerful strategy. A copper(I)-catalyzed reaction of 1-(2-halophenyl)-1,3-diones can initiate a cascade process involving intramolecular C-O bond formation (cyclization) followed by a rearrangement to furnish 3-substituted isocoumarins. acs.org This method is valued for its tolerance of a wide range of substrates. researchgate.netacs.org

The table below highlights key transition metal-catalyzed reactions for the synthesis of 3-aryl-1H-2-benzopyran-1-ones.

Reaction TypeMetal CatalystKey ReactantsProduct Example
Carbonylative CyclizationPalladium2-Bromobenzyl ketone, Phenyl formate3-(4-Tolyl)-1H-2-benzopyran-1-one
Suzuki-Miyaura CouplingPalladium3-Bromo-1H-2-benzopyran-1-one, Arylboronic acid3-(4-Methylphenyl)-1H-2-benzopyran-1-one
Intramolecular Ullmann CouplingCopper1-(2-Halophenyl)-1,3-dione3-Substituted Isocoumarins
Rhodium Carbene CyclizationRhodium2-Benzoylbenzoic acid, Diazo esterEthyl 1-oxo-4-phenyl-1H-2-benzopyran-3-carboxylate

Radical-Mediated Processes in this compound Chemistry

While ionic pathways dominate the known chemistry of this compound, radical-mediated reactions offer alternative and complementary routes for functionalization. Research into radical processes involving this specific scaffold is less common, but studies on related coumarin (B35378) and isocoumarin systems suggest potential pathways.

For example, the reaction of certain isocoumarin derivatives can lead to products that are best explained by radical mechanisms. The reaction of 1-acetylimino-3-methyl-1H-2-benzopyran-4-carbonitrile with ortho-diamines provides entry to complex heterocyclic systems, and subsequent transformations on this scaffold have been studied. researchgate.net

In related benzopyran-2-one (coumarin) systems, radical-mediated dimerizations have been observed. The formation of homodimers from 3-diethylphosphonocoumarins under certain conditions is proposed to proceed through a radical intermediate, followed by coupling. mdpi.com This suggests that the C3-C4 double bond of the pyranone ring can be susceptible to radical addition. It is plausible that this compound derivatives could undergo similar radical additions or homolytic aromatic substitution reactions under appropriate radical-generating conditions (e.g., using radical initiators like AIBN or photoredox catalysis). However, dedicated studies on the radical chemistry of this compound are needed to fully explore these potential pathways.

Photochemical Rearrangements and Reactions of Benzopyran Derivatives

Photochemistry provides access to unique molecular transformations that are often not achievable through thermal methods. The absorption of UV or visible light can promote a molecule to an electronically excited state, where it can undergo rearrangements, isomerizations, or cycloadditions. dcu.ie

Specific photochemical studies on this compound are not widely reported, but the photochemistry of related structures, such as other benzopyran derivatives and phenyl ethers, offers valuable insights into potential reaction pathways.

One of the most well-known photochemical reactions of related systems is the photo-Fries rearrangement. When aryl esters are irradiated with UV light, they can rearrange to form ortho- and para-hydroxyaryl ketones. researchgate.net This reaction has been applied to the synthesis of chroman-4-one derivatives from aryl 3-methyl-2-butenoate esters. researchgate.net

Another relevant transformation is the photo-Claisen rearrangement of aryl allyl ethers. The photolysis of phenyl allyl ether leads to the formation of allylphenols, proceeding through a different mechanism than the thermal Claisen rearrangement. arizona.edu This type of reaction could be envisioned for precursors to benzopyran systems.

More complex rearrangements, such as the di-π-methane rearrangement, are characteristic of molecules containing two π-systems separated by a single sp³-hybridized carbon atom. baranlab.org While the this compound core itself is not a classic substrate for this, appropriately designed derivatives could potentially undergo such transformations. The study of heterocyclic photochemistry has revealed various rearrangement pathways, and it is conceivable that irradiation of this compound could lead to valence isomerization or other skeletal rearrangements. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy offers precise information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the case of 1-Phenyl-1H-2-benzopyran, the aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 6.8 and 8.1 ppm. vulcanchem.com The specific chemical shifts and coupling patterns of these protons are dictated by their position on the benzopyran and phenyl rings. Protons on a carbon adjacent to an oxygen atom, such as those in the pyran ring, are deshielded and appear at higher chemical shifts, typically in the range of 3.4-4.5 ppm. libretexts.org The exact positioning of these signals provides valuable insight into the substitution pattern and conformation of the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Derivatives

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic H 6.8 - 8.1 m
-OCH₂- ~4.50 t
Ar-CH₂- ~3.03 t

Note: The chemical shifts are indicative and can vary based on the solvent and specific substitution patterns on the aromatic rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the lactone group is characteristically found at a significantly downfield chemical shift, often around δ 160 ppm. vulcanchem.com Aromatic carbons typically appear in the range of δ 110-150 ppm. bhu.ac.in The carbon atom attached to the oxygen in the pyran ring (C-O) is also deshielded and resonates in the range of δ 50-70 ppm. bhu.ac.in

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound Derivatives

Carbon Predicted Chemical Shift (ppm)
C=O (lactone) ~165.0
Aromatic C 125.1 - 139.5
C-O ~67.2
Ar-CH₂- ~27.6

Note: These are typical chemical shift ranges and can be influenced by substituents and the solvent used.

Advanced and Heteronuclear NMR Techniques (e.g., ¹⁵N NMR, 2D NMR)

To further refine the structural assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY experiments reveal proton-proton coupling networks, helping to establish the connectivity of adjacent protons. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. researchgate.net For derivatives containing nitrogen, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom, although it is a less common technique for this specific compound class unless heteroatoms are introduced.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone group is a key diagnostic feature, typically appearing around 1700-1734 cm⁻¹. vulcanchem.commdpi.com Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. esisresearch.orgnih.gov The C-O stretching vibrations of the ether linkage in the pyran ring are also identifiable, usually in the 1000-1300 cm⁻¹ range. rsc.org

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (lactone) Stretch 1700 - 1734 vulcanchem.commdpi.com
Aromatic C-H Stretch > 3000 esisresearch.org
Aromatic C=C Stretch 1400 - 1600 nih.gov
C-O (ether) Stretch 1000 - 1300 rsc.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, allowing for the determination of its molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure, as weaker bonds tend to break preferentially. Common fragmentation pathways for related benzopyran structures can involve the loss of small, stable molecules or radicals. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound and its analogs typically displays absorption bands resulting from π→π* transitions within the conjugated aromatic system. vulcanchem.com For similar benzopyranone structures, these absorption maxima are often observed in the range of 250–320 nm. vulcanchem.com The position and intensity of these bands are influenced by the extent of conjugation and the presence of various substituents on the aromatic rings. grafiati.com

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination

The conformation of the this compound molecule is largely defined by the puckering of the non-aromatic pyran ring and the rotational orientation of the C1-phenyl substituent relative to the benzopyran core.

The dihydropyran ring in such systems is flexible and can adopt several conformations. In analogous structures, X-ray diffraction studies have identified specific conformations such as a boat conformation or an envelope conformation , where one atom deviates from the plane formed by the others. scienceopen.comiucr.orgresearchgate.net For instance, in a related benzo[f]chromene derivative, the 4H-pyran ring is puckered with defined parameters (QT = 0.211 (2) Å, θ = 96.2 (5)°, and φ = 348.9 (6)°). scienceopen.comresearchgate.net

A critical parameter is the dihedral angle between the plane of the phenyl group and the plane of the benzopyran system. This angle is influenced by steric and electronic interactions. In various structurally similar compounds, this angle has been observed to vary significantly. For example, a dihedral angle of 86.72 (9)° was reported for 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile, indicating the phenyl ring is almost perpendicular to the core structure. scienceopen.comresearchgate.net In contrast, a derivative of 3,4-dihydro-2H-1-benzopyran showed a much smaller dihedral angle of 30.72 (12)°. iucr.org This variability highlights the conformational flexibility of the C-C bond linking the phenyl group to the pyran ring.

Table 1: Representative Crystallographic Data for a Benzopyran Analogue (Data derived from a related chromene structure for illustrative purposes)

ParameterValueDescription
Crystal SystemMonoclinicThe crystal system describing the symmetry of the unit cell.
Space GroupP2₁/cThe specific symmetry group of the crystal.
Dihedral Angle (Phenyl/Benzopyran)~30-87°The angle between the phenyl ring and the core benzopyran system, which varies in analogues. scienceopen.comiucr.org
Pyran Ring ConformationEnvelope/BoatThe non-planar shape adopted by the dihydropyran ring. scienceopen.comiucr.org

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by a network of non-covalent supramolecular interactions. While this compound itself lacks strong hydrogen bond donors, its derivatives often exhibit these interactions, which play a crucial role in stabilizing the crystal structure.

In the crystals of related compounds, molecules are often linked into complex assemblies such as dimers, ribbons, or helical chains through various interactions. rsc.orgiucr.org Key interactions observed in analogous systems include:

Hydrogen Bonding: In derivatives containing amino or hydroxyl groups, classical hydrogen bonds (e.g., N—H···N, N—H···S) are primary drivers of the supramolecular architecture, often forming motifs like inversion dimers. scienceopen.comiucr.orgresearchgate.net

C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen groups and oxygen atoms are frequently observed, linking molecular columns or layers. researchgate.net

C-H···π Interactions: These interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are significant in consolidating the three-dimensional crystal packing. rsc.orgscienceopen.comresearchgate.net For example, C-H···π interactions can link centrosymmetric dimers into a more extensive network. conicet.gov.ar

π-π Stacking: Interactions between the aromatic rings of adjacent molecules are also a dominant feature, contributing to the formation of stacked columns within the crystal lattice. researchgate.net

Conformational Analysis and Dihedral Angles

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

The C1 atom of this compound is a stereocenter, meaning the compound can exist as a pair of non-superimposable mirror images called enantiomers ((R) and (S)). Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful, non-destructive technique used to characterize these enantiomers. nih.govnsf.gov

ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov An ECD spectrum, which plots this difference against wavelength, provides a unique spectroscopic signature for each enantiomer. The two enantiomers of a compound will produce mirror-image ECD spectra; a positive peak (known as a positive Cotton effect) for one enantiomer will be a negative peak for the other. nih.gov

For the benzopyran class of compounds, including flavonoids and chromanes, empirical rules have been developed that correlate the sign of specific Cotton effects with the absolute configuration at the chiral center(s). researchgate.netmdpi.com For instance, studies on C-glycosylflavones, which contain a benzopyran core, have shown that a positive CD band between 250–275 nm can indicate a specific linkage position. researchgate.net The ECD spectrum is highly sensitive to the molecule's conformation, which must be considered for accurate interpretation. nih.govmdpi.com

Therefore, by measuring the experimental ECD spectrum of an enantiomerically pure sample of this compound and comparing it to spectra predicted by theoretical calculations or established empirical rules for related structures, the absolute configuration ((R) or (S)) of the C1 stereocenter can be definitively assigned. researchgate.netmdpi.com This technique is indispensable for the stereochemical elucidation of chiral benzopyran derivatives. rsc.org

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. For molecules like 1-Phenyl-1H-2-benzopyran, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), are used to predict a variety of molecular properties. ijopaar.comresearchgate.netresearchgate.netmdpi.comekb.egcu.edu.eg

Geometry Optimization and Conformational Landscapes

The first step in most computational analyses is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that define its structure.

The molecule is not planar; the phenyl ring and the benzopyran system are twisted relative to each other. The degree of this twist is defined by a key dihedral angle. In related benzopyran structures, the planarity of the benzopyran ring itself is a critical factor, though substitutions can introduce deviations. researchgate.net For instance, in a study of 2H-1-benzopyran-2-one phenyl sulfoxide, the molecule adopted an 'L' shape, with the coumarin (B35378) and phenyl units angled at 101.73°. researchgate.net Theoretical calculations for similar molecules have determined optimized parameters that generally show good agreement with experimental data from X-ray crystallography. researchgate.netcu.edu.eg

Table 1: Representative Theoretical Geometrical Parameters for Benzopyran Derivatives This table is illustrative, based on data from related compounds, as specific published data for this compound is not available.

Parameter Bond Theoretical Value (Å)
Bond Length C=O 1.205 researchgate.net
C-O 1.388 researchgate.net
C=C 1.349 researchgate.net

Data sourced from studies on 2H-1-benzopyran-2-one derivatives. researchgate.net

Electronic Structure Analysis

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity and stability. libretexts.org A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net In studies of substituted benzopyran-4-ones, the HOMO is often localized on the phenyl ring and the oxygen atoms, while the LUMO is distributed across the benzopyran core. ijopaar.com

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netresearchgate.net It illustrates the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. rsc.org For benzopyran derivatives, the negative potential is often concentrated around the electronegative oxygen atoms, particularly the carbonyl oxygen, identifying them as sites for potential interactions. rsc.org

Vibrational Frequency Prediction and Spectral Interpretation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov By calculating the harmonic frequencies from the optimized geometry, researchers can assign the observed experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. scirp.org These theoretical spectra serve as a powerful tool for structural confirmation. For example, the characteristic C=O stretching vibration in related benzopyranones is a strong band that is sensitive to substituents. nih.gov Theoretical calculations on similar systems have shown that calculated frequencies, when appropriately scaled, align well with experimental data. scirp.org

Chemical Shift Prediction for NMR Spectroscopy

Theoretical calculations are also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. pdx.edu The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a common approach for calculating 1H and 13C NMR chemical shifts. researchgate.net These predicted values can be correlated with experimental spectra to aid in the definitive assignment of complex structures. researchgate.net The chemical shifts of protons on the benzopyran and phenyl rings are influenced by factors like anisotropy from the aromatic systems and the electronegativity of the pyran oxygen. libretexts.org Studies on related isoflavanols have demonstrated that DFT calculations can accurately predict coupling constants and help elucidate conformational equilibria in solution. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. ut.ac.ir While specific MD studies on this compound are not prominent in the literature, the methodology is widely applied to similar organic molecules to understand their dynamic behavior, conformational flexibility, and interactions with other molecules or surfaces. mdpi.comnih.govdntb.gov.ua An MD simulation would reveal how the phenyl ring rotates relative to the benzopyran core, the flexibility of the pyran ring, and how the molecule interacts with a solvent environment. Such simulations are crucial for understanding how the molecule might behave in a biological system or a material matrix. ut.ac.ir

Molecular Docking Studies for Elucidating Ligand-Target Interactions (Preclinical Scope)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. scholarsresearchlibrary.com This method is essential in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action.

Numerous docking studies have been performed on derivatives of the benzopyran scaffold to explore their potential as inhibitors for various biological targets. scholarsresearchlibrary.comamazonaws.com For example, 2-phenyl-1-benzopyran-4-one (flavone) derivatives have been docked into the active site of the cyclooxygenase-2 (COX-2) enzyme. amazonaws.com Other studies have investigated benzopyran derivatives as inhibitors of α-glucosidase and other enzymes. scholarsresearchlibrary.comresearchgate.net These studies typically identify key interactions, such as hydrogen bonds and hydrophobic (pi-pi stacking) interactions, between the ligand and amino acid residues in the protein's binding pocket. researchgate.net While no specific docking studies for this compound have been reported, its structural similarity to these studied compounds suggests it could be a candidate for similar preclinical investigations against various therapeutic targets.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its chemical behavior and reactivity. wisdomlib.org These descriptors are often calculated using Density Functional Theory (DFT), a computational method that has become a standard tool for studying the properties of organic molecules. rsc.orgacs.org Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and related global reactivity parameters. nih.govanalis.com.my

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govdergipark.org.tr A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr

From the HOMO and LUMO energies, several global reactivity descriptors can be derived, providing further insights into the molecule's reactivity. analis.com.my These include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I + A) / 2. analis.com.my

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as (I - A) / 2. A larger HOMO-LUMO gap is associated with greater hardness and lower reactivity. analis.com.mynih.gov

Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions. analis.com.mynih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, calculated as μ²/2η, where μ is the chemical potential (μ ≈ -χ). analis.com.my

Theoretical studies on related benzopyran and chromene derivatives have demonstrated the utility of these descriptors. For instance, in a study of chromene derivatives, the compound with a lower bandgap (5.168 eV) exhibited smaller hardness (0.094 eV) and greater softness (5.266 eV), indicating higher reactivity. nih.gov These computational approaches allow for the prediction of reactive sites within the molecule, often visualized using Molecular Electrostatic Potential (MEP) maps, which show the charge distribution and regions susceptible to electrophilic or nucleophilic attack. researchgate.nettandfonline.com

While specific DFT calculations for this compound were not found in the provided search results, the established principles from studies on analogous structures provide a robust framework for predicting its reactivity. It is expected that the phenyl substituent and the benzopyran core will significantly influence the electronic properties and, consequently, the reactivity of the molecule.

Table 1: Key Quantum Chemical Descriptors and Their Significance

DescriptorFormulaSignificance
HOMO Energy (EHOMO)-Indicates electron-donating ability.
LUMO Energy (ELUMO)-Indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOPredicts chemical reactivity and kinetic stability. nih.govdergipark.org.tr
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 2Measures the power to attract electrons. analis.com.my
Chemical Hardness (η)(I - A) / 2Resistance to change in electron configuration. analis.com.my
Chemical Softness (S)1 / ηReciprocal of hardness, indicates higher reactivity. analis.com.my
Electrophilicity Index (ω)μ² / 2ηQuantifies electron-accepting capability. analis.com.my

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in modern technologies like optical switching and data storage. mdpi.combohrium.com Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. researchgate.net The key parameters that determine a molecule's NLO response are its polarizability (α) and hyperpolarizability (β and γ). mdpi.comresearchgate.net

The interaction of a molecule with an external electric field induces a dipole moment, which can be described by an expansion involving linear polarizability (α) and higher-order hyperpolarizabilities. researchgate.net The first hyperpolarizability (β), also known as the second-order NLO response, is particularly important for applications like second-harmonic generation (SHG). analis.com.my

For a molecule to exhibit a significant NLO response, it often needs to possess a large dipole moment, a small HOMO-LUMO energy gap, and an extended π-conjugated system that facilitates intramolecular charge transfer (ICT). nih.govresearchgate.net The presence of electron-donating and electron-accepting groups within the molecule can enhance this charge transfer and, consequently, the NLO properties. analis.com.my

Theoretical studies on various organic compounds, including benzopyran and chromene derivatives, have shown a strong correlation between their molecular structure and NLO activity. nih.govtandfonline.com For example, calculations on certain chromene derivatives revealed that they possess first-order hyperpolarizability values greater than that of urea, a standard reference material for NLO properties. tandfonline.com The total first hyperpolarizability (βtot) is a critical calculated value for assessing a molecule's potential as an NLO material. analis.com.myresearchgate.net

Table 2: Key Parameters for NLO Property Prediction

ParameterSymbolSignificance
Dipole MomentμA measure of the molecule's overall polarity. A large dipole moment is often associated with a significant NLO response. researchgate.net
PolarizabilityαThe measure of how easily the electron cloud is distorted by an external electric field.
First HyperpolarizabilityβDescribes the second-order NLO response. A large value indicates potential for applications like second-harmonic generation. analis.com.myresearchgate.net
Second HyperpolarizabilityγDescribes the third-order NLO response.
HOMO-LUMO GapΔEA smaller energy gap often correlates with higher polarizability and a larger NLO response. nih.govresearchgate.net

Exploration of Biological Activities Preclinical and Mechanistic

Mechanistic Insights into Antimicrobial Activity

Benzopyran derivatives have demonstrated notable antimicrobial properties, with research focusing on their efficacy against various pathogenic bacteria and fungi. The structural features of these compounds are crucial for their activity, which is often linked to specific molecular interactions within the microbial cells.

Derivatives of the benzopyran nucleus have shown a broad spectrum of antibacterial activity. nih.gov Studies on various substituted 2H-1-benzopyran-2-ones and related structures indicate that their efficacy extends to both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain furobenzopyrone derivatives, which contain the benzopyran core, were active against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. nih.gov The introduction of a phenyl substituent into the furan (B31954) ring fused to the benzopyrone structure was noted to maintain this broad-spectrum activity. nih.gov

One of the proposed mechanisms for the antibacterial action of benzopyran-based compounds is the inhibition of DNA gyrase. nih.gov This essential bacterial enzyme is responsible for managing DNA topology during replication. An in vitro DNA gyrase supercoiling inhibitory assay confirmed this mechanism for certain benzopyrone derivatives, identifying them as potential inhibitors of the enzyme's ATP-binding site. nih.gov Additionally, various isocoumarins (1H-2-benzopyran-1-ones) have been synthesized and tested, showing good activity against Staphylococcus aureus and Escherichia coli. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Benzopyran Derivatives

Compound Type Test Organism(s) Observed Activity/Mechanism Reference(s)
Furobenzopyrones B. subtilis, S. aureus, E. coli Broad-spectrum antibacterial activity. nih.gov
Benzopyrone Derivatives S. aureus, E. coli Inhibition of DNA gyrase supercoiling. nih.gov
Isocoumarins S. aureus, E. coli Good growth inhibitory activity. researchgate.net
5H-1-phenyl-2-thiopyrimido[3,2-c]-benzopyran-5-ones Various bacteria Moderate antibacterial activity. researchgate.net

The antifungal potential of the 1-phenyl-1H-2-benzopyran framework and its derivatives is significant. semanticscholar.org A plausible mode of action for the antifungal effects of related benzimidazole (B57391) compounds involves the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. acs.org This inhibition destabilizes the fungal cell wall, leading to cell death. acs.org The mechanism often targets the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which plays a key role in converting lanosterol to ergosterol. acs.orgmdpi.com

Studies on 3-substituted isocoumarins revealed that derivatives containing azole substituents exhibited antifungal potential against Candida species, with some showing efficacy comparable to the clinical drug voriconazole. researchgate.net Similarly, bis-(1H-2-benzopyran-1-one) derivatives have been evaluated against fungal strains like Fusarium pallidoroseum and Colletotrichum capsici, demonstrating promising activity. ias.ac.in The antifungal activity of these compounds is often evaluated using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC). semanticscholar.org

Table 2: In Vitro Antifungal Activity of Selected Benzopyran and Related Derivatives

Compound Type Test Organism(s) MIC/Activity Proposed Mechanism Reference(s)
N-alkylated 2-(substituted phenyl)-1H-benzimidazoles Candida albicans, Aspergillus niger 64 µg/mL Inhibition of ergosterol synthesis via CYP51. acs.org
3-Substituted Isocoumarins (with azole) Candida species Activity comparable to voriconazole. Not specified. researchgate.net
Bis-(1H-2-benzopyran-1-one) derivatives F. pallidoroseum, C. capsici Promising activity. Not specified. ias.ac.in
(E)-benzylidene-chroman-4-one Candida species 62.5 to 1000 µg/mL Action on the plasma membrane. nih.gov

Antibacterial Efficacy and Proposed Mechanisms of Action (In vitro)

Anti-Inflammatory and Immunomodulatory Mechanisms

Compounds based on the benzopyran structure have been identified as potent anti-inflammatory agents. Their mechanism often involves the modulation of key signaling pathways that regulate the inflammatory response.

A significant anti-inflammatory mechanism identified for benzopyran-embedded compounds is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. innovareacademics.in NF-κB is a crucial transcription factor that governs the expression of pro-inflammatory genes. researchgate.net Certain benzopyran derivatives act as microtubule inhibitors, binding to the colchicine-binding site of tubulin. researchgate.net This interaction has a downstream effect on NF-κB activation.

Mechanistic studies have revealed that the tubulin monomer can recruit the p65 subunit of NF-κB, which inhibits p65's translocation from the cytoplasm to the nucleus. researchgate.net By preventing nuclear translocation, these compounds effectively block NF-κB-mediated inflammatory pathways. researchgate.net This novel mechanism highlights a role for tubulin monomers in regulating inflammatory signaling. researchgate.netresearchgate.net The PI3K/Akt pathway has also been shown to activate the NF-κB pathway, and its inhibition can lead to a decrease in the phosphorylation of IκBα and the p65 subunit, further preventing NF-κB's nuclear activity. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

The this compound structure is a feature of many flavonoids, which are well-known for their antioxidant properties. nih.gov These compounds can neutralize harmful reactive oxygen species (ROS) through various mechanisms.

The primary mechanisms for radical scavenging by these phenolic compounds are hydrogen atom transfer (HAT) and single electron transfer (ET). researchgate.net In the HAT mechanism, the antioxidant donates a hydrogen atom from a hydroxyl group to a free radical, a process for which bond dissociation energy (BDE) is a key thermodynamic parameter. researchgate.net A lower BDE corresponds to higher radical scavenging activity. researchgate.net In the ET mechanism, an electron is transferred to the radical, often facilitated in ionizing solvents. nih.gov

Structure-activity relationship studies on flavanones have shown that the nature and position of substituents on the phenyl ring influence antioxidant capacity. For example, electron-withdrawing halogen substituents (F, Cl, Br) on ring B were found to enhance radical scavenging activities, likely by making the C(2)-H bond of the benzopyran ring more susceptible to hydrogen radical transfer. mdpi.com The antioxidant potential of these compounds is commonly assessed using in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. mdpi.com

Table 3: Antioxidant Activity of Selected Benzopyran Derivatives

Compound Class Assay Key Findings Mechanism Reference(s)
3-Dithiocarbamic Flavanones DPPH, ABTS, FRAP Halogen substituents (F > Cl > Br > I > H) enhanced activity. Compound 5b IC50 ~92 nM (DPPH). Hydrogen Atom Transfer (HAT) from C(2)-H bond. mdpi.com
3-Phenyl-1H-isochromen-1-ones DPPH Some analogues showed 7- to 16-fold higher potency than ascorbic acid. Radical Scavenging. nih.gov
2-Phenyl-1-benzopyran-4-one Derivatives Hydroxyl radical scavenging Hydroxyl-substituted flavones showed significant IC50 values. Free radical scavenging. innovareacademics.in

Enzyme Inhibition Studies and Structure-Activity Relationships (SAR) (In vitro)

The this compound scaffold and its analogues have been evaluated as inhibitors of various enzymes, with structure-activity relationship (SAR) studies providing insights for developing more potent and selective agents.

For instance, a series of 1-phenylpyrazoles were assessed for their inhibitory activity against xanthine (B1682287) oxidase, an enzyme involved in gout. nih.gov The study identified that specific substitutions, such as a cyano and neopentyloxy group on the phenyl ring, resulted in potent enzyme inhibition. nih.gov In the field of neurodegenerative diseases, furo[3,2-c]coumarins, which contain a benzopyran-2-one core, were identified as low-micromolar inhibitors of acetylcholinesterase (AChE). mdpi.com Kinetic studies suggested a mixed-type inhibition mechanism, with docking simulations indicating that the inhibitor could occupy the peripheral anionic subsite (PAS) of AChE. mdpi.com One derivative also showed selective, submicromolar inhibition of monoamine oxidase B (MAO B). mdpi.com

SAR studies on 3-dithiocarbamic flavanones revealed that radical scavenging activity was correlated with the electronegativity of substituents, with fluorine providing the highest activity. mdpi.com Similarly, research on 2-phenyl-1-benzopyran-4-one derivatives as myeloperoxidase inhibitors found that hydroxyl-substituted flavones possessed significant inhibitory potential due to their electron-donating properties. researchgate.net

Table 4: Enzyme Inhibition by Selected Benzopyran and Related Derivatives

Compound Class Target Enzyme Key SAR Findings/Activity Reference(s)
1-Phenylpyrazoles Xanthine Oxidase 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid was the most potent inhibitor. nih.gov
Furo[3,2-c]coumarins Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO B) Low micromolar AChE inhibition (IC50: 4.0-6.1 µM). Compound 3d was a selective, submicromolar MAO B inhibitor (IC50: 561 nM). mdpi.com
2-Phenyl-1-benzopyran-4-one Derivatives Myeloperoxidase Hydroxyl-substituted flavones showed significant IC50 values. researchgate.net
Dihydrocoumarins Acetylcholinesterase (AChE) Potent AChE inhibitory activity observed. researchgate.net

Matrix Metalloproteinase (MMP) Inhibition

Cardiovascular System Modulating Activities (e.g., Vasorelaxation Mechanisms, In vitro/Ex vivo)

Flavonoids, which include the 2-phenyl-1-benzopyran-4-one structure, are known for their diverse pharmacological effects, including vasorelaxant action on vascular smooth muscle. researchgate.net

The vasorelaxant effect of some benzopyran derivatives is mediated through the nitric oxide (NO) signaling pathway. For example, 2-phenyl-1-benzopyran-4-one has been shown to induce significant vasorelaxation in rat aortic rings, an effect that is more potent in the presence of an intact endothelium. researchgate.netcolab.ws This relaxation is linked to the production of nitric oxide (NO) and the subsequent activation of soluble guanylyl cyclase. researchgate.netcolab.ws The NO/cGMP system plays a crucial role in the vasorelaxant effects of these compounds. researchgate.net Some flavonoids may enhance the bioactivity of available nitric oxide, possibly by increasing guanylyl cyclase/cGMP activity. scielo.org.co

In addition to the NO pathway, the regulation of calcium channels is another mechanism by which benzopyran derivatives exert their vasorelaxant effects. Studies on 2-phenyl-1-benzopyran-4-one have indicated that its vasorelaxant action involves the blockade of calcium channels. researchgate.netcolab.ws This is supported by the finding that it can relax contractions induced by high potassium concentrations, which are dependent on calcium influx through voltage-gated calcium channels. researchgate.net Some flavonoids can also inhibit Ca2+ release from sarcoplasmic reticulum stores. scielo.org.co

CompoundMechanismObserved Effect
2-Phenyl-1-benzopyran-4-oneNO production, Calcium channel blockadeVasorelaxation in rat aortic rings researchgate.netcolab.ws

Nitric Oxide Production and Signaling Pathways

Antiviral Activity Research (Excluding Clinical Human Data)

The benzopyran scaffold is present in numerous compounds that have been investigated for their antiviral properties. eco-vector.comsciencepub.net Both natural and semi-synthetic derivatives of benzopyran-2-one have demonstrated antiviral activity. eco-vector.com Research has explored their efficacy against various viruses, including SARS-CoV-2. eco-vector.com Some benzopyran-2-ones have been shown to potentially suppress key virulence factors of SARS-CoV-2. eco-vector.com However, some synthesized benzopyran derivatives have been found to be devoid of activity against certain viruses like Herpes simplex virus, Type 1 (HSV-1), Vesicular stomatitis virus (VSV), and Coxsackievirus B5 (CoxB5). researchgate.net

Other Preclinical Pharmacological Activities (e.g., Anthelmintic, Antispasmodic)

Beyond the more extensively studied areas, the benzopyran scaffold, particularly derivatives of this compound and related structures like flavones, has been investigated for a range of other pharmacological effects in preclinical settings. These include potential applications as anthelmintic and antispasmodic agents.

Anthelmintic Activity

The benzopyran nucleus is a feature in various natural and synthetic compounds that have been evaluated for anthelmintic properties. researchgate.netresearchgate.net Research in this area has primarily focused on derivatives rather than the parent this compound structure. Studies have shown that coumarins (benzopyran-2-ones) and their derivatives exhibit a spectrum of biological activities, including anti-helmintic effects. researchgate.net

One area of research involves the synthesis of complex heterocyclic compounds built upon the benzopyran framework. For instance, a series of benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives were synthesized and evaluated for their activity against the model nematode Caenorhabditis elegans. researchgate.net These studies provide a basis for considering the benzopyran scaffold as a template for developing new anthelmintic drug leads. researchgate.net The general screening of chemical libraries has also identified compounds with anthelmintic potential, highlighting the need for continued exploration of diverse chemical structures. biorxiv.orgnih.gov

Antispasmodic Activity

The spasmolytic, or smooth muscle relaxing, properties of benzopyran derivatives are more extensively documented. ajgreenchem.com Specifically, derivatives of 2-phenyl-1-benzopyran-4-one (flavones) have shown significant potential in preclinical models. researchgate.netresearchgate.net These compounds have been noted for their strong relaxing effects on blood vessels, cardiac muscles, and other smooth muscles. ajgreenchem.com

Research has identified that the mechanism of action for the vasorelaxant effects of 2-phenyl-1-benzopyran-4-one is linked to the production of nitric oxide (NO) and the blockade of calcium channels. researchgate.net The flavonoid compounds apigenin (B1666066) and luteolin, which share the core phenyl-benzopyran structure, have demonstrated excellent spasmolytic activities on isolated guinea pig ileum. researchgate.net

Further development of synthetic derivatives has led to compounds with promising preclinical profiles. Terflavoxate, an ester of 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid, was identified as a candidate for preclinical development due to its potent spasmolytic activity. researchgate.net Its pharmacological properties were characterized in comparison to other spasmolytic agents like flavoxate, terodiline, and oxybutynin. researchgate.net Flavoxate, another benzopyran derivative, is used as an antispasmodic and is thought to function through direct relaxation of smooth muscle and potential muscarinic antagonist activity. drugbank.com

The antispasmodic effects of certain 4-substituted benzopyran derivatives have been confirmed in organ bath studies using tissues such as pig coronary arteries and rabbit main pulmonary arteries. scispace.com

Table 1: Preclinical Anthelmintic Activity of Benzopyran Derivatives

Compound Class/DerivativeModel OrganismKey FindingsReference
Benzopyrano[2,3-c]pyrazol-4(2H)-one derivativesCaenorhabditis elegans (nematode)Identified as potential candidates for chemical optimization as anthelmintic drug leads. researchgate.net
Coumarins (Benzopyran-2-ones)GeneralThe scaffold is recognized for exhibiting anti-helmintic properties among other biological activities. researchgate.net

Table 2: Preclinical Antispasmodic Activity of Benzopyran Derivatives

Compound/DerivativeModelMechanism/Key FindingsReference
2-Phenyl-1-benzopyran-4-one (Flavone)Isolated rat aortic ringsVasorelaxant action linked to nitric oxide (NO) production and calcium channel blockade. researchgate.net
TerflavoxateGeneral preclinical modelsCharacterized as having good spasmolytic activity. researchgate.net
FlavoxateGeneral preclinical modelsBelieved to exert direct relaxing effects on smooth muscle; may also act as a muscarinic antagonist. drugbank.com
Apigenin and LuteolinIsolated guinea-pig ileumExhibited excellent spasmolytic activities. researchgate.net
4-Substituted benzopyran derivativesPig coronary arteries, Rabbit main pulmonary arteriesDemonstrated hyperpolarizing and antispasmodic/relaxing effects. scispace.com
2-Amino-4H-benzopyran derivativesGeneralNoted for strong relaxing activity on smooth muscles. ajgreenchem.com

Applications in Materials Science and Organic Synthesis

Utilization as Photo-active Materials

Derivatives of the benzopyran scaffold are recognized for their photo-active properties, enabling their use in applications that respond to light. nih.govscienceopen.comresearchgate.net These compounds can exhibit photochromism, a reversible transformation between two forms having different absorption spectra, induced by electromagnetic radiation. google.com

One such derivative, upon introduction of a 2,1,3-benzothiazole group, demonstrates excellent photochromic performance. google.com Under sunlight or ultraviolet (UV) irradiation, this compound can change from colorless to yellow or orange-red. google.com This property makes it suitable for a range of applications, including:

Light-sensitive sunglasses

Molecular switches

Optical information storage

Supramolecular chemistry

Smart textiles and building materials google.com

The synthesis of these photo-active materials is often straightforward and uses low-cost raw materials, making them viable for large-scale industrial production. google.com The core benzopyran structure is fundamental to the photochromic behavior observed in these advanced materials. nih.govscienceopen.comresearchgate.net

Development of Novel Materials and Functional Polymers

The unique photochemical properties of benzopyran derivatives, particularly coumarin (B35378) (2H-1-benzopyran-2-one), have led to their incorporation into functional polymers to create novel materials with advanced capabilities. mdpi.com The coumarin moiety can undergo a reversible [2πs + 2πs] cycloaddition reaction when irradiated with specific UV wavelengths. This reaction is exploited to impart unique characteristics to polymer systems. mdpi.com

Key applications in this area include:

Self-Healing Polymers: The reversible dimerization of coumarin units allows for the creation of polymer networks that can be damaged and then "healed" by exposure to UV light of different wavelengths, restoring the material's integrity. mdpi.com

Shape-Memory Polymers: This property is also used to develop materials that can be programmed into a temporary shape and then recover their original form upon a specific stimulus, such as light. mdpi.com

Optoelectronic Materials: Researchers have developed functional polymers by combining coumarin with other molecules like tyrosine within a methacrylate (B99206) backbone. acs.org These polymers exhibit interesting photophysical characteristics, such as strong fluorescence and charge transport properties, making them promising for optoelectronic devices. acs.org

The development of these materials often involves the synthesis of methacrylate polymers containing both coumarin and tyrosine compounds. acs.org Thermal analysis of such polymers has shown that their stability can be enhanced by chemical modifications, such as the addition of a tert-butyl group. acs.org

Role as Key Intermediates in the Synthesis of Complex Molecules

The 1-Phenyl-1H-2-benzopyran skeleton, often in the form of isocoumarins (1H-2-benzopyran-1-ones), serves as a crucial intermediate in organic synthesis. These compounds are valuable building blocks for constructing more complex molecular architectures. smolecule.comontosight.ai The reactivity of the benzopyran ring system allows for various chemical transformations, leading to a diverse range of heterocyclic compounds. researchgate.netresearchgate.net

For instance, isocoumarin (B1212949) derivatives are used to synthesize:

Isoquinolinones: These are nitrogen-containing heterocyclic compounds with various biological activities. researchgate.net

Benzodiazepine (B76468) derivatives: The reaction of certain isocoumarin derivatives with hydrazine (B178648) hydrate (B1144303) can yield benzodiazepine structures. researchgate.net

Bis-(1H-2-benzopyran-1-one) derivatives: These are formed by reacting 3-aroyl-substituted isocoumarins with aromatic aldehydes. ias.ac.in

The synthesis of these complex molecules often relies on the strategic functionalization of the initial benzopyran intermediate. A general route involves the condensation of starting materials like o-hydroxy-benzaldehyde or 2-carboxy benzaldehyde (B42025) with other reagents to form the core benzopyran ring, which is then further modified. ias.ac.inijpsonline.com

Starting Material ClassReaction TypeResulting Complex Molecule ClassReference
3-Aroyl-substituted isocoumarinsCondensation with aromatic aldehydesBis-(1H-2-benzopyran-1-one) derivatives ias.ac.in
(Z)-half ester of isocoumarinReaction with hydrazine hydrateTetrahydro-2,3-benzodiazepin-1-one derivative researchgate.net
3-Formyl benzopyran-4-onesVilsmeier–Haack reaction followed by further stepsBenzopyran-4-one-isoxazole conjugates mdpi.com
o-Hydroxy-benzaldehydeKnoevenagel reaction3-acetyl-2H-1-benzopyran-2-one derivatives ijpsonline.com

Application in Corrosion Inhibition Studies

Derivatives of 2H-1-benzopyran-2-one have been investigated as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments like hydrochloric acid (HCl). researchgate.netresearchgate.net These organic compounds can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium and blocks the active sites for corrosion. researchgate.netbohrium.com

The effectiveness of these inhibitors is attributed to several structural features:

Heteroatoms: The presence of oxygen atoms in the benzopyran ring, along with other heteroatoms like nitrogen and sulfur in substituted derivatives, provides lone pairs of electrons that can coordinate with the metal's d-orbitals. researchgate.net

Aromatic Rings: The conjugated π-system of the benzene (B151609) and pyran rings facilitates strong adsorption onto the metal surface. researchgate.netacs.org

Studies have shown that the inhibition efficiency of benzopyran derivatives increases with their concentration but may decrease with rising temperatures. researchgate.net Electrochemical measurements, such as potentiodynamic polarization, have demonstrated that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The adsorption of these inhibitors on the mild steel surface typically follows the Langmuir adsorption isotherm. researchgate.net

Benzopyran DerivativeMetalCorrosive MediumMax. Inhibition EfficiencyReference
4-hydroxy-3-[1-(2-phenylhydrazinylidene) ethyl] 2H-1-benzopyran-2-oneMild Steel1 M HClIncreases with concentration researchgate.net
Heterocycles based on benzopyransAPI X65 Steel15% HCl88.2% (electrochemical), 87.7% (weight loss) acs.org
N-[4-(1,3-benzo[d]thiazol-2-ylcarbamoyl)phenyl]quinoline-6-carboxamideMild Steel1N HCl91.49% bohrium.com

Use as Pigments and Dyes

The chromophoric nature of the benzopyran ring system makes its derivatives suitable for use as pigments and dyes. nih.govscienceopen.comresearchgate.net Specifically, compounds based on 4-hydroxy-2H-1-benzopyran-2-one (4-hydroxycoumarin) have been used as coupling components in the synthesis of novel hetarylazo disperse dyes. researchgate.net

The synthesis of these dyes typically involves the diazotization of a heterocyclic amine, which is then coupled with the 4-hydroxycoumarin (B602359) derivative. researchgate.net The resulting azo dyes exhibit different colors depending on the specific structure of the heterocyclic ring and its substituents. The absorption spectra of these dyes, and thus their color, can be influenced by factors such as the pH and the solvent used. researchgate.net

Furthermore, bis-coumarin derivatives, which contain two benzopyran units, are utilized in the production of various industrial chemicals, including dyes and pigments. These applications leverage the inherent stability and strong light absorption properties of the benzopyran scaffold to create vibrant and lasting colors.

Future Research Directions

Advanced Methodologies for Stereocontrol in 1-Phenyl-1H-2-benzopyran Synthesis

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of advanced synthetic methods that allow for precise control over the three-dimensional arrangement of atoms in this compound derivatives is a critical area of future research. While various methods exist for the synthesis of isocoumarins, achieving high levels of stereocontrol remains a challenge. researchgate.net

Future research will likely focus on the development of novel chiral catalysts and asymmetric synthetic strategies. This includes the use of organocatalysis, transition-metal catalysis, and biocatalysis to facilitate enantioselective and diastereoselective reactions. For instance, the use of baker's yeast has shown promise in the stereoselective reduction of related diketones to produce optically active diols, suggesting the potential for biocatalytic approaches in synthesizing chiral this compound precursors. jst.go.jp The exploration of chiral auxiliaries and substrates in reactions such as Parham cyclization could also provide new routes to stereochemically pure compounds. rsc.org A deeper understanding of reaction mechanisms will be crucial for designing more effective and selective synthetic protocols.

Deeper Mechanistic Elucidation of Biological Activities at a Molecular Level

While numerous studies have reported the biological activities of this compound derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, a comprehensive understanding of their mechanisms of action at the molecular level is often lacking. ontosight.ainih.govias.ac.in Future research must move beyond preliminary activity screening to detailed mechanistic studies.

This will involve identifying specific molecular targets, such as enzymes or receptors, with which these compounds interact. For example, some benzopyran derivatives have been shown to inhibit protein kinases, suggesting a potential mechanism for their antiproliferative effects. mdpi.com Techniques such as X-ray crystallography, NMR spectroscopy, and computational docking studies can be employed to visualize and understand the binding interactions between this compound derivatives and their biological targets. mdpi.com Furthermore, elucidating the downstream signaling pathways affected by these compounds will provide a more complete picture of their biological effects. A novel selaginellin (B3030669) analogue featuring a 1H-2-benzopyran core, Selagintamarlin A, has demonstrated remarkable inhibitory activity against phosphodiesterase-4 (PDE4D2) and tubulin polymerization, indicating its potential as a dual inhibitor. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of drug discovery and material science. springernature.com These computational tools can be applied to the design and screening of novel this compound derivatives with desired properties.

Future research will likely involve the development of quantitative structure-activity relationship (QSAR) models to predict the biological activity of new compounds based on their chemical structure. asianpubs.org Generative AI models can be used to design novel molecular scaffolds with optimized properties, while virtual screening techniques can rapidly assess large libraries of virtual compounds for their potential to interact with specific biological targets. springernature.comontosight.ai The use of deep learning models trained on large datasets of chemical reactions can also aid in predicting optimal reaction conditions for the synthesis of new derivatives. beilstein-journals.org This in silico approach can significantly accelerate the discovery and development of new this compound-based compounds.

Exploration of Novel Material Science Applications and Organic Transformations

The unique structural and electronic properties of the this compound scaffold make it an attractive candidate for applications in material science. Future research should explore the potential of these compounds in the development of novel organic materials. For instance, their chromophoric nature suggests potential applications as photoactive materials or pigments. researchgate.net The ability to functionalize the benzopyran ring system opens up possibilities for creating polymers and other materials with tailored properties. derpharmachemica.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Phenyl-1H-2-benzopyran derivatives, and how are reaction conditions optimized?

  • Methodology : Common methods include cyclization of substituted benzaldehydes with phenylacetic acid derivatives under acid catalysis (e.g., H₂SO₄ or polyphosphoric acid) . Optimization involves adjusting temperature (80–120°C) and reaction time (6–24 hours) to maximize yield. Purification typically uses column chromatography with silica gel and ethyl acetate/hexane eluents .
  • Key Data : For example, 4-phenylchromene (CAS 51870-64-5) is synthesized via Friedel-Crafts alkylation, achieving >90% purity post-purification .

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, chromene oxygen-linked protons at δ 4.2–5.1 ppm) .
  • HPLC : Validate purity (>98% in studies for bioactive derivatives) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry : Confirm molecular weight (e.g., 208.08886 g/mol for 4-phenylchromene via exact mass analysis) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the stability and reactivity of this compound derivatives?

  • Case Study : Electron-donating groups (e.g., methoxy at the 4-position) enhance oxidative stability but reduce electrophilic substitution reactivity. Steric hindrance from bulky groups (e.g., isopropyl at the 6-position) slows ring-opening reactions .
  • Experimental Design : Compare reaction kinetics of substituted derivatives under controlled oxidants (e.g., H₂O₂, mCPBA) using UV-Vis spectroscopy to track degradation .

Q. What are the key challenges in resolving conflicting literature data on the physical properties of this compound derivatives?

  • Example : Reported melting points for 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid vary between 212°C and 358°C .
  • Resolution Strategy :

  • Validate purity via DSC (differential scanning calorimetry).
  • Replicate synthesis using standardized protocols (e.g., anhydrous conditions for hygroscopic compounds) .

Q. How can researchers assess the environmental fate and surface adsorption behavior of this compound derivatives?

  • Methodology :

  • Adsorption Studies : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on silica surfaces under varying humidity .
  • Degradation Pathways : Analyze photolytic decomposition using LC-MS to identify byproducts (e.g., hydroxylated or ring-opened metabolites) .

Safety and Handling Considerations

Q. What are the critical safety protocols for handling reactive this compound intermediates?

  • Guidelines :

  • Use fume hoods and PPE (nitrile gloves, safety goggles) to avoid inhalation/contact with skin (classified as acute toxicity Category 4) .
  • Store under inert gas (N₂/Ar) to prevent oxidation of labile substituents (e.g., thiol groups in tetrazole derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.